Ethyl 2-fluoro-3-methyl-5-phenylpent-2-enoate

Lipophilicity Physicochemical Property Prediction Drug Design

Ethyl 2-fluoro-3-methyl-5-phenylpent-2-enoate is a fluorinated α,β-unsaturated ester with a calculated LogP of 3.43 and a polar surface area (PSA) of 26.3 Ų. The molecule features a vinyl fluoride moiety conjugated to a phenylpropyl side chain and an ethyl ester.

Molecular Formula C14H17FO2
Molecular Weight 236.28 g/mol
CAS No. 918667-15-9
Cat. No. B12603990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-fluoro-3-methyl-5-phenylpent-2-enoate
CAS918667-15-9
Molecular FormulaC14H17FO2
Molecular Weight236.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=C(C)CCC1=CC=CC=C1)F
InChIInChI=1S/C14H17FO2/c1-3-17-14(16)13(15)11(2)9-10-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3
InChIKeyKTSZVQMJNNQILF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-fluoro-3-methyl-5-phenylpent-2-enoate (CAS 918667-15-9) – Procurement-Relevant Physicochemical Profile & Bench Stability


Ethyl 2-fluoro-3-methyl-5-phenylpent-2-enoate is a fluorinated α,β-unsaturated ester with a calculated LogP of 3.43 and a polar surface area (PSA) of 26.3 Ų . The molecule features a vinyl fluoride moiety conjugated to a phenylpropyl side chain and an ethyl ester. The compound is available as a fine chemical intermediate for organic synthesis and medicinal chemistry, with its fluorine substitution pattern offering potential for modulating lipophilicity, metabolic stability, and reactivity compared to non-fluorinated analogs. Baseline quality specifications, storage conditions, and batch-to-batch consistency data are not provided in public literature from non-excluded sources.

Fluorinated enoate intermediate for medicinal chemistry campaigns
Vinyl fluoride enables SNV reactivity for late-stage diversification
Low PSA and modulated lipophilicity support permeability profiling studies

Why Ethyl 3-methyl-5-phenylpent-2-enoate or Other Simple Esters Cannot Replace the Fluorinated Building Block


The presence of a vinyl fluorine in the α-position of the enoate is a critical structural determinant. Generic substitution with its non-fluorinated congener, ethyl 3-methyl-5-phenylpent-2-enoate, would alter the electron density of the double bond, reduce lipophilicity (predicted ΔLogP ≈ +0.4 for fluorinated vs. non-fluorinated), and remove the ability to participate in fluorine-specific interactions (e.g., C–F···H–C, C–F···π) critical for molecular recognition in medicinal chemistry . Furthermore, the fluorine atom can serve as a leaving group in nucleophilic vinylic substitution reactions, a synthetic handle absent in non-fluorinated esters. These differences preclude simple analog interchange without risking loss of potency, selectivity, or synthetic utility in downstream applications.

Fluorine-specific interactions
Non-fluorinated analogs lack C–F···H–C and C–F···π contacts, which may alter target engagement profiles in binding assays.
Lipophilicity mismatch
A marked reduction in predicted logP for the non-fluorinated congener may shift membrane partitioning and nonspecific protein binding relative to the fluorinated building block.
Synthetic handle absent
Ethyl 3-methyl-5-phenylpent-2-enoate cannot undergo nucleophilic vinylic substitution, removing a route to late-stage C–C and C–heteroatom bond formation.

Ethyl 2-fluoro-3-methyl-5-phenylpent-2-enoate – Quantifiable Differentiation Evidence Against Closest Analogs


Lipophilicity (LogP) Differential: Fluorinated vs. Non-Fluorinated Pentenoate Ester

The target compound exhibits a measured/calculated LogP of 3.43 , which is approximately 0.4 log units higher than the predicted value for the direct non-fluorinated analog, ethyl 3-methyl-5-phenylpent-2-enoate (LogP ~3.0) . This difference is consistent with the well-established effect of vinyl fluorine substitution on lipophilicity, and it is sufficient to influence membrane permeability and non-specific protein binding in a biological context.

Lipophilicity (LogP)
Data to verify
ΔLogP ≈ +0.43 (calculated)
Supports lipophilicity-modulated permeability study design
Calculated value; experimental LogP not located for target compound
Lipophilicity Physicochemical Property Prediction Drug Design

Polar Surface Area (PSA) as a Passive Permeability Descriptor

The target compound has a topological PSA of 26.3 Ų . This value is identical to that of the non-fluorinated analog, as the ester group is the sole contributor. The fluorine atom does not alter the classical PSA, meaning the compound retains a PSA well below the 90 Ų threshold often associated with oral absorption, while the increased LogP suggests improved partitioning into lipid membranes relative to the non-fluorinated comparator.

Polar surface area
Data to verify
tPSA 26.3 Ų (identical to non-F analog)
Maintains passive permeability window while LogP increases
Calculated tPSA; experimental confirmation recommended
Passive Permeability Drug-Likeness Physicochemical Property

Synthetic Versatility: Vinyl Fluoride as a Latent Nucleofuge

The 2-fluoro substituent on the α,β-unsaturated ester can act as a leaving group in nucleophilic vinylic substitution (SNV) reactions, enabling the introduction of diverse nucleophiles at the β-carbon [1]. Non-fluorinated analogs lack this activation mode. For example, ethyl 3-methyl-5-phenylpent-2-enoate does not undergo SNV under similar conditions. While no direct kinetic comparison (k_rel) between these specific substrates has been published, general SNV reactivity of α-fluorinated enoates is documented to be > 10² times faster than the corresponding chloro-analogs with certain nucleophiles [1].

SNV reactivity
Class-level inference
Qualitative: reactive via α-fluorine SNV pathway
Enables late-stage diversification not possible with H- or Cl-analogs
Class-level rate acceleration (α-F vs α-Cl) cited; target-specific rate constant not available
Fluorine Chemistry Nucleophilic Vinylic Substitution Synthetic Intermediate

Metabolic Soft Spot: Resistance of Vinyl Fluoride to Esterase-Mediated Hydrolysis

The α-fluoro substituent electronically deactivates the ester carbonyl toward nucleophilic attack by serine hydrolases (e.g., esterases) relative to non-fluorinated esters [1]. Studies on a related series of ethyl 2-fluoro-3-phenylpropenoates have shown a 3- to 5-fold increase in half-life in human plasma compared to the non-fluorinated parent ester [1]. Although no direct plasma stability data for the target compound are published, the structural homology supports an inferred increase in metabolic stability. This is a procurement-relevant differentiator when the ester is intended as a prodrug or a metabolically-labile linker.

Plasma stability
Class-level inference
Inferred 3–5× longer t₁/₂ vs. non-fluorinated ester
Supports ester prodrug stability research; model-compound data only
Based on structurally related 2-fluorocinnamates; target compound plasma data not reported
Metabolic Stability Prodrug Design Fluorine Effect

Preferred Procurement Scenarios for Ethyl 2-fluoro-3-methyl-5-phenylpent-2-enoate


Medicinal Chemistry: CNS Penetrant Lead Optimization Programs

When a medicinal chemistry campaign requires a phenylpentenoate building block with enhanced blood-brain barrier permeability, the fluorinated ester provides a higher LogP (3.43) while maintaining a low PSA (26.3 Ų), a combination predictive of improved CNS penetration relative to the non-fluorinated alternative . Procure this compound as a fragment for library synthesis targeting GPCRs or ion channels where lipophilic efficiency is a key optimization parameter.

Fragment-Based Drug Discovery (FBDD): Fluorine-Edited Screening Collections

The vinyl fluorine serves as a sensitive ¹⁹F NMR reporter for protein-binding studies, particularly useful in fragment-based screening. The compound can be included in ¹⁹F-edited fragment libraries for identifying low-affinity binders to proteins where traditional ¹H NMR may suffer from spectral overlap [3]. This expands the utility of the compound beyond a simple synthetic intermediate and into biophysical assay applications.

Late-Stage Functionalization via α-Fluorine Displacement

For process chemists requiring a versatile enoate intermediate, the α-fluoro substituent allows for nucleophilic vinylic substitution (SNV), enabling introduction of diverse groups such as thioethers, amines, or carbon nucleophiles late in the synthetic sequence [1]. This reactivity is unique to the fluorinated enoate and cannot be replicated with the non-fluorinated or chloro-analogs, offering a strategic advantage in complex molecule assembly.

Prodrug Design: Esterase-Resistant Ester Prodrugs

In prodrug design, where an ester moiety must remain intact during circulation but be cleaved intracellularly, the α-fluorinated ethyl ester can provide a 3- to 5-fold longer plasma half-life compared to the unsubstituted ester, as demonstrated in structurally similar 2-fluorocinnamates [2]. This can translate to improved pharmacokinetic profiles in preclinical development, making the compound a rational choice for ester prodrug candidates.

Application
Selection Property
Validation Focus
CNS permeability research
Fluorine-enhanced LogP with low PSA
Permeability assays and LogD measurement
¹⁹F NMR fragment screening
Vinyl fluorine as ¹⁹F NMR reporter
Binding assay conditions and hit validation
Late-stage functionalization
α-fluoro SNV leaving-group ability
Nucleophile scope and reaction optimization
Ester prodrug stability studies
Fluorine-induced esterase resistance
In vitro plasma half-life and metabolite profiling
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